molecular formula C24H25ClN4O3S B13747714 Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 63133-99-3

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-

Cat. No.: B13747714
CAS No.: 63133-99-3
M. Wt: 485.0 g/mol
InChI Key: OCZYDPDMWMVEFX-UHFFFAOYSA-N
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Description

Properties

CAS No.

63133-99-3

Molecular Formula

C24H25ClN4O3S

Molecular Weight

485.0 g/mol

IUPAC Name

N-[3-[benzyl(ethyl)amino]phenyl]-2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]acetamide

InChI

InChI=1S/C24H25ClN4O3S/c1-3-29(17-18-8-5-4-6-9-18)20-11-7-10-19(14-20)27-24(30)16-26-28-23-13-12-21(15-22(23)25)33(2,31)32/h4-15H,3,16-17H2,1-2H3,(H,27,30)

InChI Key

OCZYDPDMWMVEFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)CN=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step No. Reaction Type Reagents & Conditions Outcome / Notes
1 Diazotization and Azo Coupling Diazonium salt formation from 2-chloro-4-(methylsulfonyl)aniline, followed by coupling with aniline derivative Formation of the azo bond linking the substituted phenyl rings; critical for chromophore properties
2 N-Substitution Alkylation of the amino group on the phenyl ring with ethyl(phenylmethyl) halide under basic conditions Introduction of the ethyl(phenylmethyl)amino substituent enhancing lipophilicity and binding properties
3 Acetamide Formation Acylation of the amino-substituted phenyl ring with acetic anhydride or acetyl chloride in presence of base Formation of the acetamide functional group, completing the backbone of the target molecule
4 Purification Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phase or formic acid for MS compatibility Isolation of pure compound suitable for pharmacokinetic studies and analytical applications

This process is scalable and adaptable for both analytical and preparative purposes, with chromatographic methods allowing for impurity removal and structural confirmation.

Chromatographic and Analytical Considerations

  • HPLC Method : The compound can be separated effectively on a Newcrom R1 reverse phase column using a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Particle Size : Use of smaller 3 µm particle size columns allows for faster ultra-performance liquid chromatography (UPLC) applications, facilitating rapid analysis and purification.
  • Applications : This method is suitable for pharmacokinetic studies and preparative isolation of impurities, highlighting the importance of purity in the final product.

Related Synthetic Insights from Patents and Literature

Although direct synthetic routes for this exact compound are limited in public patents, related synthetic methodologies for similar azo and acetamide derivatives offer valuable insights:

  • Azo coupling reactions are typically performed under cold acidic conditions to generate diazonium salts, which then react with activated aromatic amines to form azo linkages.
  • Acetamide formation commonly proceeds via acylation (acetyl chloride or acetic anhydride) under basic or neutral conditions to avoid hydrolysis or side reactions.
  • N-alkylation of aromatic amines can be achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.
  • Purification often involves chromatographic techniques, including preparative HPLC, to achieve the desired purity for pharmaceutical or analytical use.

These methods align with the preparation steps inferred for the target compound.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Condition Reference / Notes
Azo Coupling Diazotization of 2-chloro-4-(methylsulfonyl)aniline; coupling with aromatic amine Requires low temperature, acidic medium
N-Substitution (Alkylation) Reaction with ethyl(phenylmethyl) halide in basic medium Controls substitution pattern on amino group
Acetamide Formation Acylation with acetyl chloride or acetic anhydride Base-mediated to form stable acetamide linkage
Purification RP-HPLC with MeCN/H2O and phosphoric or formic acid Ensures high purity and MS compatibility
Analytical Characterization UPLC with 3 µm particle size columns Enables fast, sensitive detection and isolation

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- is in the field of analytical chemistry, specifically in the separation and analysis using HPLC techniques. The compound can be effectively analyzed using a reverse-phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations as well as for pharmacokinetic studies .

Dye Manufacturing

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- is also utilized in dye manufacturing, particularly as a dye intermediate. It is known to produce brilliant yellow-red shades and is suitable for various dyeing methods. The dye exhibits moderate fastness properties across different substrates:

Property Fastness Rating
Light Fastness4
Washing Fastness5
Perspiration Fastness5

The compound's performance varies with the type of fiber being dyed; for example, it shows good compatibility with polyester but limited coverage on nylon fibers .

Case Study 1: Pharmacokinetics

In a study focusing on the pharmacokinetics of Acetamide derivatives, researchers employed HPLC to analyze blood samples from subjects administered with the compound. The study highlighted the efficacy of the HPLC method in determining the concentration levels of the compound over time, providing valuable insights into its absorption and metabolism .

Case Study 2: Dyeing Performance

A comparative study was conducted to evaluate the dyeing performance of Acetamide-based dyes on various synthetic fibers. The findings indicated that while the dye performed excellently on polyester fabrics, it struggled to achieve deep shades on nylon due to poor affinity. This case study emphasized the need for optimizing dyeing conditions to enhance color yield and fastness properties .

Mechanism of Action

The mechanism of action of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[[2-Chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide
  • CAS No.: 63133-99-3
  • Molecular Formula : C₂₄H₂₅ClN₄O₃S
  • Molecular Weight : 485.0 g/mol .

Structural Features :
The compound contains a central azo (-N=N-) group linking two aromatic moieties:

A 2-chloro-4-(methylsulfonyl)phenyl group, contributing electron-withdrawing properties and steric bulk.

An N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide group, featuring a tertiary amine and an acetamide functional group.

Physicochemical Properties :

  • LogP : 4.37–4.9 (indicative of moderate lipophilicity) .
  • Hydrogen Bonding: 1 donor, 6 acceptors .
  • Topological Polar Surface Area (TPSA) : 99.6 Ų .
  • Complexity Score : 751 (high due to multiple substituents and azo linkage) .

Applications: Primarily used in analytical chemistry for HPLC separation under reverse-phase conditions with acetonitrile/water/phosphate acid mobile phases . Currently classified as "non-active" in commercial or biological contexts .

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight LogP Key Functional Groups Biological/Industrial Relevance
Target Compound (63133-99-3) C₂₄H₂₅ClN₄O₃S 485.0 4.37–4.9 Azo, chloro, methylsulfonyl, acetamide Analytical applications; non-active
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (N/A) C₉H₉ClN₂O₅S 292.7 ~2.5* Nitro, chloro, methylsulfonyl, acetamide Precursor for heterocyclic synthesis
N-(3-Fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide (1105227-85-7) C₁₉H₁₈FN₃O₃S₂ 419.5 ~3.8* Thiazole, methylsulfonyl, acetamide Potential kinase inhibitor (biological activity inferred)
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide (N/A) C₁₄H₁₀Cl₂N₄O₃ 365.2 ~3.2* Azo, chloro, nitro, acetamide Dye intermediate; structural studies

*Estimated based on substituent contributions.

Key Findings :

Structural Stability: The target compound’s azo group and methylsulfonyl substituent enhance rigidity compared to simpler acetamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which lacks the azo linkage . However, steric hindrance from the ethyl(phenylmethyl)amino group may reduce biological activity despite favorable LogP .

Lipophilicity and Solubility: The target compound’s LogP (4.37–4.9) is higher than analogs with nitro or thiazole groups (e.g., 3.8 in ), reflecting the hydrophobic benzylamino moiety. This property suits its use in reverse-phase HPLC but may limit aqueous solubility.

This highlights the importance of heterocyclic moieties (e.g., thiazole) in bioactivity versus azo-linked systems.

Synthetic Utility: The target compound shares synthetic pathways with other azo-acetamides, such as diazonium salt coupling . However, its ethyl(phenylmethyl)amino group requires additional steps compared to simpler amines in .

Table 2: Analytical Comparison
Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N-(3-Fluoro-4-methylphenyl)-2-(thiazol-4-yl)acetamide
HPLC Mobile Phase MeCN/water/H₃PO₄ Not reported Not reported
UV-Vis Absorption Azo chromophore (λ ~450 nm)* Nitro chromophore (λ ~350 nm) Thiazole absorption (λ ~280 nm)
Crystallographic Data Not available Centrosymmetric chains via H-bonding Not available

*Inferred from azo dye literature.

Biological Activity

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- (CAS No. 13301-60-5), is a compound with notable biological activity, primarily studied for its potential applications in pharmaceuticals and dye chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23ClN4O3S
  • Molecular Weight : 422.93 g/mol
  • LogP : 3.78 - 4.37 (indicating moderate lipophilicity)
  • Boiling Point : Predicted at 689.4 ± 55.0 °C
  • Density : Predicted at 1.28 ± 0.1 g/cm³

Acetamide derivatives often exhibit biological activities through interactions with various molecular targets. The azo group in this compound can facilitate electron transfer processes, which may contribute to its biological effects. Research indicates that compounds with similar structures have shown:

  • Anticonvulsant Activity : Some derivatives have been synthesized and evaluated for their anticonvulsant properties, demonstrating significant efficacy in animal models of epilepsy. For example, studies on N-phenyl derivatives have shown promising results in maximal electroshock (MES) tests, suggesting potential therapeutic applications in seizure disorders .

Anticonvulsant Activity

A study focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain modifications enhanced anticonvulsant activity significantly. The most effective compounds demonstrated protection against seizures at doses of 100 mg/kg and showed a correlation between lipophilicity and the duration of anticonvulsant action .

Cytotoxicity and Antimicrobial Properties

Research has also explored the cytotoxic effects of acetamide derivatives against various cancer cell lines. For instance, compounds similar to Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- have shown selective cytotoxicity towards tumor cells while sparing normal cells, indicating their potential as anticancer agents.

Case Studies

  • Anticonvulsant Efficacy :
    • A series of acetamide derivatives were tested in rodent models, revealing that specific substitutions on the phenyl ring enhanced their protective effects against induced seizures.
    • Compounds with higher lipophilicity displayed delayed but prolonged anticonvulsant activity, suggesting a need for further pharmacokinetic studies to optimize their therapeutic profiles .
  • Cytotoxicity Testing :
    • In vitro studies assessed the cytotoxic effects of acetamide derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that certain modifications could increase selectivity and potency against cancer cells compared to non-cancerous cells .

Applications in Dye Chemistry

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- is also utilized in dye chemistry due to its vibrant color properties. It is employed in textile applications where it demonstrates good fastness properties under various pH conditions . The compound's ability to dye fibers effectively makes it valuable in industrial applications.

Q & A

Q. What are the key synthetic challenges in preparing this azo-linked acetamide derivative, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step protocols, including azo coupling, sulfonylation, and amidation. Key challenges include controlling regioselectivity during azo bond formation and minimizing side reactions (e.g., over-sulfonylation). Optimization strategies include:

  • Using low-temperature conditions (−5°C to 10°C) during diazotization to stabilize reactive intermediates .
  • Employing polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates and reduce aggregation .
  • Monitoring reaction progress via HPLC or TLC to isolate intermediates before side reactions occur .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the azo group (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.0–3.5 ppm for methylsulfonyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for chlorine and sulfur atoms .
  • FT-IR spectroscopy : Identifies the azo bond (stretching ~1440–1600 cm⁻¹) and amide carbonyl (stretching ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect compound uptake and target binding .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew dose-response curves. Validate purity via HPLC with UV/Vis detection (λmax ~450–500 nm for azo compounds) .
  • Solubility factors : Use DMSO-water co-solvents (≤1% DMSO) to avoid aggregation artifacts in in vitro assays .

Q. What strategies can be employed to study the compound’s mechanism of action when structural analogs show conflicting target affinities?

  • Computational docking : Screen against potential targets (e.g., tyrosine kinases, DNA gyrase) using software like AutoDock Vina to prioritize experimental validation .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins to identify dominant interactions (e.g., hydrophobic vs. hydrogen bonding) .
  • Mutagenesis studies : Modify key residues in suspected targets (e.g., ATP-binding pockets) to assess impact on compound efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for cancer cells over normal cells?

  • Substituent variation : Replace the methylsulfonyl group with trifluoromethanesulfonyl to modulate electron-withdrawing effects and membrane permeability .
  • Azo linker modification : Introduce bulky substituents (e.g., tert-butyl) on the phenyl ring to sterically hinder off-target interactions .
  • In vitro toxicity profiling : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK293) using MTT assays to quantify selectivity indices .

Methodological Considerations

Q. What experimental controls are essential when evaluating the compound’s photostability given its azo chromophore?

  • Light-exposure controls : Perform parallel assays under dark vs. UV/Vis light (λ = 365 nm) to assess degradation kinetics .
  • Radical scavengers : Add butylated hydroxytoluene (BHT) to reaction mixtures to distinguish between oxidative and photolytic degradation pathways .
  • HPLC-MS monitoring : Track decomposition products (e.g., nitroso derivatives) over time .

Q. How can researchers address solubility limitations in pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and controlled release .
  • LogP optimization : Adjust substituents (e.g., replace chlorine with fluorine) to lower the octanol-water partition coefficient .

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